molecular formula C27H32INO B028564 Tamoxifen methiodide CAS No. 107256-99-5

Tamoxifen methiodide

Cat. No. B028564
M. Wt: 513.5 g/mol
InChI Key: PXJJOGITBQXZEQ-JTHROIFXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen methiodide is a chemical compound that has gained significant attention in recent years due to its potential for scientific research applications. It is a derivative of tamoxifen, a drug that has been used in the treatment of breast cancer. Tamoxifen methiodide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In

Mechanism Of Action

Tamoxifen methiodide acts by binding to estrogen receptors and modulating their activity. It can act as an agonist or antagonist, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, tamoxifen methiodide acts as an antagonist, blocking the effects of estrogen and preventing tumor growth. In other tissues, such as bone and the cardiovascular system, tamoxifen methiodide can act as an agonist, promoting the growth and development of these tissues.

Biochemical And Physiological Effects

Tamoxifen methiodide has been shown to have a wide range of biochemical and physiological effects, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, tamoxifen methiodide blocks the effects of estrogen and prevents tumor growth. In other tissues, such as bone and the cardiovascular system, tamoxifen methiodide can promote growth and development. Tamoxifen methiodide has also been shown to have anti-inflammatory effects and to modulate immune function.

Advantages And Limitations For Lab Experiments

Tamoxifen methiodide has several advantages for lab experiments. It is a selective modulator of estrogen receptors, allowing researchers to study specific cellular functions. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in experiments. However, tamoxifen methiodide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

Future research on tamoxifen methiodide is likely to focus on its potential for therapeutic applications in breast cancer and other diseases. Researchers may also explore its effects on other tissues and cellular functions. Additionally, new methods for synthesizing tamoxifen methiodide and other derivatives may be developed to improve its selectivity and reduce off-target effects.

Synthesis Methods

Tamoxifen methiodide can be synthesized using different methods. The most commonly used method involves the reaction of tamoxifen with methyl iodide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature, and the product is obtained by filtration and recrystallization. Other methods involve the use of different alkylating agents, such as ethyl iodide or benzyl chloride.

Scientific Research Applications

Tamoxifen methiodide has been used extensively in scientific research due to its ability to selectively activate or inhibit specific cellular functions. It is commonly used to study the role of estrogen receptors in breast cancer and other diseases. Tamoxifen methiodide has also been used to study the effects of estrogen-like compounds on the development of the nervous system and the immune system.

properties

CAS RN

107256-99-5

Product Name

Tamoxifen methiodide

Molecular Formula

C27H32INO

Molecular Weight

513.5 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide

InChI

InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-;

InChI Key

PXJJOGITBQXZEQ-JTHROIFXSA-M

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-]

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-]

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-]

synonyms

tamoxifen methiodide

Origin of Product

United States

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